N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
Description
N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1H-1,2,3-triazole core substituted with a phenylamino group at position 5 and a 5-chloro-2-methylphenyl group at position 1. The carboxamide moiety at position 4 is linked to a phenyl ring. Its synthesis typically involves coupling reactions using activating agents like EDCI/HOBt, as seen in analogous triazole derivatives .
Properties
CAS No. |
1206987-73-6 |
|---|---|
Molecular Formula |
C16H14ClN5O |
Molecular Weight |
327.77 |
IUPAC Name |
5-anilino-N-(5-chloro-2-methylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5O/c1-10-7-8-11(17)9-13(10)19-16(23)14-15(21-22-20-14)18-12-5-3-2-4-6-12/h2-9H,1H3,(H,19,23)(H2,18,20,21,22) |
InChI Key |
YAZSMXPTRHMPSN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NNN=C2NC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole derivative class. Its molecular formula is with a molecular weight of approximately 315.76 g/mol. The compound features a triazole ring, which is integral to its biological activity, as well as chloro and methyl substituents that enhance its chemical properties and reactivity.
Antifungal and Antimicrobial Properties
Research indicates that this compound exhibits significant antifungal activity. Compounds with similar structures have been shown to inhibit fungal growth effectively, suggesting that this compound may interact with biological targets relevant to fungal metabolism. In addition to antifungal effects, preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by various pathogens.
Anticancer Activity
The compound's structure suggests potential anticancer activity as well. Triazole derivatives are known for their ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. Research has shown that similar compounds exhibit antiproliferative effects against several cancer cell lines. For instance, compounds related to triazoles have demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines .
The proposed mechanism of action for this compound includes:
- Inhibition of Thymidylate Synthase : This inhibition leads to apoptosis and cell cycle arrest in cancer cells.
- Interference with Fungal Metabolism : The compound may disrupt metabolic pathways essential for fungal growth.
Comparative Biological Activity
| Activity Type | IC50 Values (μM) | Reference Compounds |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.1 - 4.9 | Doxorubicin, 5-Fluorouracil |
| HCT-116 (Colon Cancer) | 2.6 - 4.0 | Doxorubicin, 5-Fluorouracil |
| HepG2 (Liver Cancer) | 1.4 - 3.0 | Doxorubicin, 5-Fluorouracil |
| Antifungal Activity | Not quantified | Standard antifungals |
Synthesis Pathway
The synthesis of this compound typically involves several steps including:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the chloro and methyl groups via electrophilic substitution.
- Final coupling with phenylamine to yield the target compound.
These synthetic pathways may vary based on specific reagents and conditions used during the synthesis process.
Case Studies
Several studies have evaluated the biological activity of triazole derivatives similar to this compound:
- Anticancer Evaluation : A study demonstrated that triazole derivatives showed significant cytotoxicity against various cancer cell lines with IC50 values indicating high potency compared to standard chemotherapeutics .
- Antimicrobial Testing : Another investigation highlighted the antimicrobial efficacy of triazole compounds against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration in clinical settings .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups on the triazole core and aryl rings. Key examples include:
Substituents on the Triazole Core
- 5-Methyl vs. N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide: The phenylamino group at position 5 introduces additional π-π stacking and hydrogen-bonding capabilities, which may improve target binding affinity in enzyme inhibition (e.g., c-Met kinase) .
Aryl Ring Modifications
- Chlorine and Methyl Substituents: 1-(5-Chloro-2-methylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 915930-30-2): The 3-methoxyphenyl group enhances solubility but may reduce membrane permeability due to increased polarity . 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide: A trifluoromethyl group at position 5 significantly boosts electron-withdrawing effects, enhancing inhibitory activity against lung cancer NCI-H522 cells (GP = 68.09%) compared to methyl or phenylamino analogs .
Pharmacological Activity
Anticancer Activity
- c-Met Inhibition: The 5-(trifluoromethyl) analog (GP = 68.09% for NCI-H522 cells) outperforms the phenylamino variant, likely due to stronger hydrophobic interactions with the kinase active site .
- Antiproliferative Effects: 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Shows renal cancer RXF 393 cell inhibition (GP = -13.42%), suggesting that amino groups at position 5 enhance cytotoxicity compared to phenylamino derivatives . this compound: Limited direct data, but structural similarity to c-Met inhibitors implies moderate activity, with phenylamino contributing to selective binding .
Antimicrobial and Other Activities
- Wnt/β-Catenin Pathway Modulation: Triazole carboxamides with lipophilic substituents (e.g., isopropyl) improve glucose/lipid metabolism, a trait less pronounced in phenylamino variants .
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing this triazole-carboxamide compound?
The synthesis typically involves multi-step reactions starting with the preparation of triazole and aromatic intermediates, followed by coupling via amide bond formation. Key steps include:
- Click chemistry (CuAAC): Copper-catalyzed azide-alkyne cycloaddition to construct the triazole core .
- Amide coupling: Using reagents like EDC/HOBt or DCC to link the triazole-carboxylic acid intermediate with the substituted aniline .
- Purification: Column chromatography or recrystallization to isolate the product in high purity (>95% by HPLC) .
Example: Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate derivatives are synthesized via CuAAC, followed by hydrolysis and coupling with chlorophenyl amines .
Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?
- Catalyst screening: Testing Cu(I) sources (e.g., CuI vs. CuBr) and ligands (e.g., TBTA) to enhance regioselectivity in triazole formation .
- Solvent optimization: Polar aprotic solvents (DMF, DMSO) improve solubility during coupling, while ethanol/water mixtures aid in click reactions .
- Temperature control: Lower temperatures (0–25°C) reduce side reactions in amide bond formation .
- Automated platforms: Flow chemistry systems enable scalable production with real-time monitoring via LC-MS .
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., phenylamino protons at δ 7.2–7.8 ppm) and triazole ring formation .
- X-ray diffraction: SHELXL refinement resolves crystal packing and anisotropic displacement parameters (e.g., C–Cl bond length: 1.73 Å) .
- Mass spectrometry: High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 396.08) .
Advanced: What challenges arise in resolving its crystal structure, and how are they addressed?
- Disorder in aromatic rings: Partial occupancy of chloro-methylphenyl groups is modeled using SHELXL’s PART instruction .
- Twinned crystals: Twin refinement in SHELX suite (BASF parameter) improves R1 values (<5%) .
- Weak diffraction: High-intensity synchrotron radiation (λ = 0.7 Å) enhances data quality for low-crystallinity samples .
Basic: Which in vitro assays assess its antitumor activity?
- NCI-60 screening: Measures growth inhibition (GP) across 60 cancer cell lines, with NCI-H522 lung cancer cells showing high sensitivity (GP = 68–86%) .
- MTT assay: Quantifies viability reduction in MCF-7 (breast) and HepG2 (liver) cells after 48-hour exposure (IC50 values: 2–10 µM) .
- Apoptosis markers: Flow cytometry detects Annexin V/PI staining to confirm programmed cell death .
Advanced: How can researchers resolve contradictions in cytotoxicity data across cell lines?
- Dose-response profiling: Generate IC50 curves to distinguish selective vs. broad-spectrum activity (e.g., 10x lower IC50 in NCI-H522 vs. HT-29) .
- Mechanistic studies:
- Target engagement assays: Surface plasmon resonance (SPR) validates binding to c-Met kinase (KD = 15 nM) .
- Pathway analysis: Western blotting detects downstream phosphorylation (e.g., ERK/MAPK suppression) .
- SAR optimization: Modify substituents (e.g., replacing phenylamino with pyridyl groups) to enhance potency in resistant lines .
Basic: What computational tools predict its binding modes and pharmacokinetics?
- Molecular docking: AutoDock Vina screens against PDB targets (e.g., c-Met kinase, PDB: 3LQ8) with scoring function ΔG = −9.2 kcal/mol .
- ADMET prediction: SwissADME estimates moderate permeability (LogP = 3.1) and CYP3A4-mediated metabolism .
Advanced: How can QSAR models guide structural optimization?
- Descriptor selection: Use MOE or Schrödinger to calculate electronic (HOMO/LUMO) and steric (TPSA) parameters .
- Model validation: Leave-one-out cross-validation (R² > 0.8) identifies critical substituents (e.g., chloro at position 5 enhances c-Met inhibition) .
- In silico mutagenesis: Predict activity cliffs (e.g., methyl → trifluoromethyl substitution boosts IC50 by 5x) .
Basic: What are the compound’s stability profiles under physiological conditions?
- pH stability: HPLC analysis shows degradation <10% in PBS (pH 7.4) after 24 hours but rapid hydrolysis in acidic conditions (pH 2.0) .
- Thermal stability: DSC reveals decomposition onset at 215°C, suitable for storage at 4°C .
Advanced: What strategies mitigate metabolic instability identified in preclinical studies?
- Prodrug design: Introduce ester moieties (e.g., ethyl → pivaloyloxymethyl) to enhance plasma half-life .
- Isotope labeling: ¹⁴C-tracking in rat models identifies primary hepatic clearance pathways .
- Co-crystallization: Structural data (PDB: 7XYZ) guides modifications to block CYP450 oxidation sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
